SAMDC Inhibition Potency: Sardomozide vs. MGBG and MDL 73811
Sardomozide dihydrochloride demonstrates a 200-fold higher potency for SAMDC inhibition compared to the first-generation inhibitor MGBG [1], [2]. This dramatic improvement in target engagement is essential for achieving effective polyamine depletion at clinically achievable concentrations.
| Evidence Dimension | SAMDC Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 5 nM (0.005 µM) for rat liver SAMDC [1] |
| Comparator Or Baseline | MGBG (Mitoguazone): 1000 nM (1 µM) for rat liver SAMDC [2] |
| Quantified Difference | 200-fold more potent (5 nM vs 1000 nM) |
| Conditions | In vitro enzyme assay; partially purified rat liver SAMDC [1]; BindingDB assay [2] |
Why This Matters
A 200-fold increase in potency translates to a substantially lower effective concentration required for target engagement, minimizing off-target effects and enabling more precise experimental control in both in vitro and in vivo models.
- [1] Regenass U, Mett H, Stanek J, Mueller M, Kramer D, Porter CW. CGP 48664, a new S-adenosylmethionine decarboxylase inhibitor with broad spectrum antiproliferative and antitumor activity. Cancer Res. 1994 Jun 15;54(12):3210-7. PMID: 8205541. View Source
- [2] BindingDB. Mitoguazone (BDBM50046201) IC50 data for S-Adenosyl-methionine decarboxylase (SAMDC) from rat liver. Accessed 2026. IC50: 1.00E+3 nM. View Source
